2-Hydroxy-3-methoxy-4-nitrobenzoic acid
Description
2-Hydroxy-3-methoxy-4-nitrobenzoic acid is a substituted benzoic acid derivative characterized by three functional groups: a hydroxyl (-OH) at position 2, a methoxy (-OCH₃) at position 3, and a nitro (-NO₂) at position 4. These substituents confer unique physicochemical properties, including enhanced acidity due to electron-withdrawing effects (from -OH and -NO₂) and moderate solubility in polar solvents. The compound is primarily used in research as a synthetic intermediate or for studying substituent effects in aromatic systems .
Properties
IUPAC Name |
2-hydroxy-3-methoxy-4-nitrobenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO6/c1-15-7-5(9(13)14)3-2-4(6(7)10)8(11)12/h2-3,10H,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWMPFGBRRHGDRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1O)C(=O)O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60570759 | |
| Record name | 2-Hydroxy-3-methoxy-4-nitrobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60570759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61203-50-7 | |
| Record name | 2-Hydroxy-3-methoxy-4-nitrobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60570759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-3-methoxy-4-nitrobenzoic acid typically involves the nitration of 2-Hydroxy-3-methoxybenzoic acid. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic, and the temperature must be carefully monitored to avoid decomposition of the product .
Industrial Production Methods
Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors can help in maintaining consistent reaction conditions and improving yield. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-3-methoxy-4-nitrobenzoic acid can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents like tin(II) chloride.
Substitution: The hydroxyl and methoxy groups can participate in nucleophilic substitution reactions, where they can be replaced by other functional groups.
Esterification: The carboxyl group can react with alcohols to form esters in the presence of an acid catalyst.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in acidic medium.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Esterification: Alcohols and acid catalysts like sulfuric acid.
Major Products Formed
Reduction: 2-Hydroxy-3-methoxy-4-aminobenzoic acid.
Substitution: Various substituted benzoic acids depending on the nucleophile used.
Esterification: Esters of this compound.
Scientific Research Applications
Synthetic Routes
The synthesis of 2-hydroxy-3-methoxy-4-nitrobenzoic acid typically involves the nitration of 2-hydroxy-3-methoxybenzoic acid using a mixture of concentrated nitric acid and sulfuric acid under controlled conditions. The reaction is exothermic and requires careful temperature management to prevent product decomposition.
Chemistry
This compound serves as a starting material for synthesizing more complex organic molecules. Its unique functional groups enable various chemical transformations, including:
- Reduction: The nitro group can be reduced to an amino group.
- Substitution: The hydroxyl and methoxy groups can participate in nucleophilic substitution reactions.
- Esterification: The carboxyl group can react with alcohols to form esters.
Biology
Research has indicated potential biological activities of this compound, including:
- Antimicrobial Properties: Studies suggest that derivatives of this compound may exhibit activity against various microbial strains.
- Anti-inflammatory Effects: Investigations into its anti-inflammatory properties are ongoing, with potential applications in treating inflammatory diseases.
Medicine
Due to its unique structure, this compound is being explored for drug development :
- Lead Compound in Drug Discovery: Its ability to interact with specific molecular targets makes it a candidate for developing new therapeutic agents .
- Mechanism of Action: The nitro group can undergo bioreduction to form reactive intermediates that may interact with biological molecules, influencing their activity.
Industrial Applications
In the industrial sector, this compound is utilized in the production of:
- Dyes and Pigments: Its chemical properties make it suitable for synthesizing various dyes.
- Specialty Chemicals: It serves as an intermediate in the production of agrochemicals and pharmaceuticals .
Case Studies
-
Antimicrobial Activity Study:
A study investigated the antimicrobial effects of various derivatives of this compound against bacterial strains. Results indicated significant inhibition zones, suggesting its potential as an antimicrobial agent. -
Drug Development Research:
Research focused on modifying the nitro group to enhance bioavailability and target specificity for certain receptors. Preliminary results showed promising interactions with biological targets relevant for inflammatory diseases.
Mechanism of Action
The mechanism of action of 2-Hydroxy-3-methoxy-4-nitrobenzoic acid depends on its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules. The hydroxyl and methoxy groups can also participate in hydrogen bonding and other interactions with enzymes and receptors, influencing the compound’s biological activity .
Comparison with Similar Compounds
Structural Isomers and Positional Effects
3-Methoxy-4-nitrobenzoic Acid (CAS 89-41-8)
- Structure : Methoxy at position 3, nitro at position 4.
- Key Differences : Lacks the hydroxyl group at position 2.
- Properties :
4-Methoxy-3-nitrobenzoic Acid
- Structure : Methoxy at position 4, nitro at position 3.
- Key Differences : Substituent positions alter electronic effects.
- Properties :
2-Methoxy-4-nitrobenzoic Acid
- Structure : Methoxy at position 2, nitro at position 4.
- Key Differences : Methoxy replaces hydroxyl at position 2.
- Properties :
Functional Group Variations
3-Methyl-4-nitrobenzoic Acid (CAS 3113-71-1)
- Structure : Methyl (-CH₃) at position 3, nitro at position 4.
- Key Differences : Methyl (electron-donating) vs. methoxy/hydroxyl.
- Properties: Acidity: Significantly lower due to methyl’s electron-donating effect. Applications: Primarily used as a non-polar intermediate in organic synthesis .
4-Hydroxybenzoic Acid (CAS 99-96-7)
- Key Differences : Simpler structure with fewer substituents.
- Properties :
Physicochemical Data Table
*Estimated based on substituent effects.
Biological Activity
2-Hydroxy-3-methoxy-4-nitrobenzoic acid (HMNBA) is an organic compound notable for its diverse biological activities, which are attributed to its unique chemical structure featuring hydroxyl, methoxy, and nitro functional groups. This article reviews the biological activity of HMNBA, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C8H9NO5, with a molecular weight of 199.16 g/mol. The presence of the hydroxyl (-OH), methoxy (-OCH₃), and nitro (-NO₂) groups contributes to its reactivity and interaction with biological systems.
Antioxidant Activity
Research indicates that HMNBA exhibits significant antioxidant properties. It has been shown to scavenge free radicals effectively, thereby reducing oxidative stress in cellular environments. This activity is crucial for protecting cells from oxidative damage, which is implicated in various diseases, including cancer and neurodegenerative disorders.
Anti-inflammatory Effects
HMNBA has demonstrated anti-inflammatory effects in various animal models. Studies have shown that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. This inhibition suggests a potential role in treating inflammatory conditions such as arthritis and colitis .
Antimicrobial Properties
The compound also exhibits antimicrobial activity against a range of pathogens. In vitro studies have revealed that HMNBA can inhibit the growth of both Gram-positive and Gram-negative bacteria, indicating its potential as a natural antimicrobial agent .
The biological activities of HMNBA can be attributed to several mechanisms:
- Free Radical Scavenging : The hydroxyl group in HMNBA plays a critical role in neutralizing free radicals.
- Inhibition of Enzymatic Activity : HMNBA may inhibit enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX), thereby reducing inflammation.
- Modulation of Signaling Pathways : The compound may affect various signaling pathways, including NF-kB and MAPK pathways, which are central to inflammation and immune responses .
Study on Antioxidant Activity
A study conducted on the antioxidant capacity of HMNBA showed that it significantly reduced malondialdehyde (MDA) levels in liver tissues of rats subjected to oxidative stress. The results indicated that HMNBA could protect against lipid peroxidation, thus preserving cellular integrity .
Evaluation of Anti-inflammatory Effects
In another study involving carrageenan-induced paw edema in rats, administration of HMNBA resulted in a marked reduction in swelling compared to control groups. Histopathological examinations confirmed decreased infiltration of inflammatory cells in tissues treated with HMNBA .
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| 2-Hydroxybenzoic Acid (Salicylic Acid) | C7H6O3 | Anti-inflammatory properties |
| 5-Methoxy-2-nitrobenzoic Acid | C8H8N O4 | Used in dye synthesis |
| 3-Amino-2-hydroxy-5-nitrobenzoic Acid | C7H6N2O5 | Exhibits different biological activities |
The comparison highlights the unique combination of functional groups present in HMNBA that contribute to its distinct biological properties.
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing 2-hydroxy-3-methoxy-4-nitrobenzoic acid, and how can regioselectivity be controlled during nitration?
- Methodology :
- Start with a hydroxy-methoxybenzoic acid precursor. Use a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) as the nitrating agent. The reaction temperature should be maintained at 40–45°C to minimize side reactions, as demonstrated in analogous syntheses of nitrobenzoic acids .
- Regioselectivity is influenced by electron-donating groups (e.g., methoxy and hydroxyl groups). The hydroxyl group at the 2-position and methoxy at the 3-position direct nitration to the para position (4-position) relative to the hydroxyl group. Confirm regiochemistry via HPLC or NMR .
- Purify the product via recrystallization in ethanol (EtOH) to remove by-products like positional isomers (e.g., 5-nitro derivatives) .
Q. How can researchers verify the structural integrity of this compound using spectroscopic methods?
- Methodology :
- NMR : Compare the aromatic proton signals to predicted splitting patterns. The nitro group deshields adjacent protons, while hydroxyl and methoxy groups influence coupling constants. For example, the hydroxyl proton may appear as a singlet due to hydrogen bonding .
- IR Spectroscopy : Confirm the presence of functional groups: broad O–H stretch (~3200 cm⁻¹), nitro group asymmetric stretching (~1520 cm⁻¹), and carbonyl (C=O) stretch (~1680 cm⁻¹) .
- Mass Spectrometry : Use high-resolution MS to validate the molecular ion peak (expected m/z for C₈H₇NO₆: 229.02) and fragmentation patterns .
Q. What safety protocols are critical when handling this compound?
- Methodology :
- Refer to GHS hazard classifications: Wear nitrile gloves, lab coats, and eye protection. Avoid inhalation of dust; use a fume hood during synthesis .
- In case of skin contact, wash immediately with soap and water. For spills, neutralize with a sodium bicarbonate solution before disposal .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound?
- Methodology :
- Conduct a factorial design of experiments (DoE) varying HNO₃ concentration (60–70%), reaction time (2–6 hours), and temperature (35–50°C). Monitor yield via HPLC.
- In analogous systems, yields >75% are achieved at 45°C with a 4-hour reaction time .
- Use kinetic studies to identify rate-limiting steps. For example, the nitration rate may depend on protonation of the aromatic ring by H₂SO₄ .
Q. What mechanistic insights explain the stability of this compound under acidic conditions?
- Methodology :
- The hydroxyl group at the 2-position forms intramolecular hydrogen bonds with the nitro group, stabilizing the molecule. Computational modeling (DFT) can predict bond angles and electron density distribution .
- Compare degradation rates in varying pH buffers (pH 1–7) via UV-Vis spectroscopy. The compound is stable below pH 3 due to protonation of the hydroxyl group, reducing nucleophilic attack .
Q. How can this compound serve as a precursor for bioactive derivatives?
- Methodology :
- Synthesize amides or esters by reacting the carboxylic acid group with amines or alcohols. For example, coupling with benzylamine via EDC/HOBt activation yields a nitro-aromatic amide with potential antimicrobial activity .
- Evaluate bioactivity in vitro (e.g., enzyme inhibition assays). Derivatives with electron-withdrawing nitro groups often exhibit enhanced binding to target proteins .
Q. What computational tools are effective in predicting the reactivity of this compound in further functionalization?
- Methodology :
- Use molecular docking (e.g., AutoDock Vina) to predict interactions between the nitro group and catalytic sites of enzymes.
- Apply quantum mechanical calculations (Gaussian 16) to map electrostatic potential surfaces, identifying nucleophilic/electrophilic regions for site-specific modifications .
Q. How can researchers resolve contradictions in reported spectral data for nitrobenzoic acid derivatives?
- Methodology :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
